molecular formula C10H12ClNO3 B13579232 methyl O-(3-chlorophenyl)serinate

methyl O-(3-chlorophenyl)serinate

Cat. No.: B13579232
M. Wt: 229.66 g/mol
InChI Key: RJFVOXSHEMGUQI-UHFFFAOYSA-N
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Description

Methyl O-(3-chlorophenyl)serinate is a chiral serine derivative featuring a 3-chlorophenyl ether substituent at the hydroxyl group of the serine backbone. This compound is structurally characterized by an esterified carboxyl group (methyl ester) and a secondary amine group. Its synthesis typically involves coupling reactions between chiral amino acid esters and aryl halides or activated aromatic derivatives. For example, analogous coupling reactions using methyl (S)-serinate and aryl components under carbodiimide-mediated conditions (e.g., DCC/HOBt) have been reported, though such methods may induce racemization at the serine chiral center under specific conditions .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 2-amino-3-(3-chlorophenoxy)propanoate

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-3-7(11)5-8/h2-5,9H,6,12H2,1H3

InChI Key

RJFVOXSHEMGUQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloroacetonitrile and acetic anhydride to transform the serine ester into the corresponding trichloroacetimidate or acetate, which then reacts with 3-chlorophenol in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the desired product .

Industrial Production Methods

Industrial production of methyl O-(3-chlorophenyl)serinate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl O-(3-chlorophenyl)serinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl O-(3-chlorophenyl)serinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl O-(3-chlorophenyl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl O-(3-chlorophenyl)serinate belongs to a broader class of aryl-substituted amino acid esters. Below is a detailed comparison with key analogs:

Substituted Triazole-Thiones ()

Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) and derivatives (20a, 21a) share the 3-chlorophenyl motif but differ in core structure and substituents:

Compound ID Core Structure Substituent Yield (%) CAS Number
19a Triazole-thione Morpholin-4-ylmethyl 75 1349172-90-2
20a Triazole-thione 4-Phenylpiperazinylmethyl 78 1349172-92-4
21a Triazole-thione 4-(4-Fluorophenyl)piperazinylmethyl 82 1349172-94-6

Key Differences :

  • Reactivity : Unlike this compound, triazole-thiones are synthesized via cyclocondensation reactions, avoiding racemization issues .
  • Functionality : The triazole-thione core introduces sulfur and nitrogen heteroatoms, enhancing hydrogen-bonding capacity compared to the ester-dominated serine derivative.
  • Substituent Effects : Bulky piperazine/morpholine groups in 19a–21a improve solubility in polar solvents, whereas the 3-chlorophenyl-serinate ester exhibits moderate lipophilicity.
Chiral Serine/Tyrosine Derivatives ()

Racemization studies on methyl (S)-serinate derivatives reveal critical distinctions:

  • Racemization Sensitivity: Coupling reactions of methyl (S)-serinate with purinyl groups under DCC/HOBt conditions led to a 6:4 diastereomer ratio due to racemization at the serine α-carbon .
  • Stereochemical Purity : Hydrolysis of diastereomeric mixtures (e.g., compounds 3a–c) preserved the 6:4 ratio, indicating persistent chirality challenges unique to serine-based systems .
Halogenated Aryl Analogs

Compounds like 3-chlorophenylmethylamine () and 5-(3-chlorophenylsulfanyl)-pyrazole-4-carbaldehyde () highlight the role of halogen placement:

  • Synthetic Flexibility: Sulfanyl and amine derivatives (e.g., ) allow for diverse functionalization (e.g., aldehydes, amines), whereas the serine ester is constrained by its amino acid backbone.

Data Tables

Table 2: Physicochemical Properties
Property This compound 19a (Triazole-Thione) Methyl (S)-Tyrosinate
LogP (Predicted) 2.1 3.5 1.8
Water Solubility Low Moderate High
Chiral Stability Moderate (Racemization-prone) High High

Research Findings and Critical Analysis

  • Racemization Mechanisms : The susceptibility of this compound to racemization under DCC/HOBt conditions contrasts with more stable tyrosine or triazole-thione analogs. This is attributed to the steric accessibility of the serine α-carbon and electron-deficient aryl group .
  • Synthetic Optimization : Replacing DCC/HOBt with TBTU or low-temperature protocols could mitigate racemization, as observed in related systems .

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